Trichloroethylene

Description

Historical Context of Trichloroethylene (B50587) Industrial and Commercial Utilization

The industrial journey of this compound is marked by its widespread application, followed by a significant decline due to growing awareness of its toxic effects. researchgate.net

Initially, in the 1920s, a primary use for TCE was the extraction of vegetable oils from plants like soy, coconut, and palm. wikipedia.org However, its application portfolio expanded rapidly. The development of vapor degreasing processes after the 1920s and the growth of the dry-cleaning industry in the 1930s significantly increased the demand for TCE. nih.gov By the mid-20th century, its dominant use was as a degreasing agent for metal parts in the automotive and electronics industries. wikipedia.orgnih.gov

Beyond metal cleaning, TCE found its way into numerous other sectors. It was utilized as a solvent in adhesives, paints, inks, and varnishes. wikipedia.orgbritannica.com It also served as a heat-transfer medium, a chemical intermediate in the production of other chemicals like chlorofluorocarbons, and even as an inhaled anesthetic and obstetrical analgesic under trade names like Trilene. wikipedia.orgnih.gov In the textile industry, it was used for scouring cotton and wool and for dyeing and finishing operations. wikipedia.orgresearchgate.net Consumer products, including typewriter correction fluid, paint removers, and spot cleaners, also contained TCE. clu-in.orgtoxicfreefuture.org

Interactive Data Table: Historical Applications of this compound

| Industry Sector | Specific Application | Time Period of Major Use |

| Manufacturing | Metal degreasing (vapor and cold) | 1920s - 1970s |

| Food Industry | Extraction of vegetable oils | 1920s |

| Dry Cleaning | Primary solvent and spotting agent | 1930s - 1950s |

| Medical | Inhaled anesthetic and analgesic (Trilene) | 1940s - 1980s |

| Adhesives & Sealants | Solvent in formulations | Mid-20th Century |

| Paints & Coatings | Solvent and carrier agent | Mid-20th Century |

| Textiles | Scouring, dyeing, and finishing | Mid-20th Century |

| Electronics | Cleaning and degreasing of components | Post-WWII |

| Consumer Products | Correction fluid, paint removers, spot cleaners | Mid-20th Century |

| Chemical Production | Intermediate for refrigerants (HFCs) | Ongoing to a lesser extent |

Concerns about TCE's toxicity began to surface as early as the 1910s with reports of cattle deaths. researchgate.net By the 1970s, evidence of its adverse health effects in humans led to the discontinuation of its use in the food and pharmaceutical industries in some parts of the world. wikipedia.org In 1977, the U.S. banned its use as a food additive and in cosmetics. researchgate.netcdc.gov

The classification of this compound as a carcinogen was a major turning point. The International Agency for Research on Cancer (IARC) classified TCE as a Group 1 carcinogen, indicating sufficient evidence of its carcinogenicity in humans, particularly for kidney cancer, with some evidence for liver cancer and non-Hodgkin's lymphoma. wikipedia.org This led to stricter regulations and a significant decline in its use for many applications. tandfonline.com For instance, in dry cleaning, it was largely replaced by tetrachloroethylene (B127269) by the mid-1950s because it could dissolve certain dyes. wikipedia.orgnih.gov

In recent years, regulatory actions have become more stringent. In 2023, the U.S. Environmental Protection Agency (EPA) determined that TCE presents a risk of injury to human health, leading states like Minnesota and New York to ban its use in most cases. wikipedia.org The EPA has since proposed a ban on the manufacture, processing, and distribution of TCE for all uses, with some longer compliance timeframes for specific industrial applications. wikipedia.orgewg.orgsgs.comearthjustice.org

The widespread industrial use and improper disposal of this compound have resulted in numerous cases of environmental contamination, leading to significant litigation. lawforpeople.com One of the most well-known cases is the contamination of drinking water at the U.S. Marine Corps Base Camp Lejeune in North Carolina, where from the 1950s to the 1980s, water supplies were contaminated with TCE and other volatile organic compounds. lawforpeople.comroachfirm.com This has resulted in one of the largest toxic water litigation efforts in U.S. history. lawforpeople.com

Another notable case occurred in Woburn, Massachusetts, where improper disposal of TCE by industrial facilities led to the contamination of municipal drinking water wells. This incident, which gained national attention through the book and movie "A Civil Action," involved a lawsuit filed by residents who alleged that the contaminated water caused a cluster of childhood leukemia cases. roachfirm.comwikipedia.org Other significant contamination sites include Kelly Air Force Base in Texas and an Aerojet facility in California. lawforpeople.com These incidents highlight the long-term environmental and health consequences of historical TCE use. experttoxicologist.comconsumernotice.org

Interactive Data Table: Notable this compound Contamination Incidents

| Location | Time Period of Contamination | Primary Source of Contamination | Legal and Remediation Actions |

| Camp Lejeune, NC | 1950s - 1980s | Improper disposal from military operations | Extensive litigation, Camp Lejeune Justice Act of 2022 |

| Woburn, MA | 1970s - 1980s | Industrial disposal contaminating municipal wells | Lawsuit by residents (Anne Anderson, et al., v. Cryovac, Inc.) |

| Kelly Air Force Base, TX | Ongoing since discovery | Leakage of degreasers into soil and groundwater | Department of Defense and EPA cleanup efforts since the 1990s |

| Aerojet Facility, CA | Ongoing since discovery | Disposal of rocket fuel and TCE | Contamination of drinking water wells, ongoing remediation |

| Taoyuan City, Taiwan | For over 20 years, revealed in 1994 | Dumping of toxic wastewater by RCA Corporation | Investigation and confirmation of soil and groundwater contamination |

This compound as a Priority Environmental Contaminant

Due to its widespread use and persistence, this compound has become a significant and prioritized environmental contaminant. nih.gov

Industrial processes are the primary sources of TCE in the environment. clu-in.org It is frequently found in the air, water, and soil. clu-in.orgewg.org The U.S. EPA has identified TCE in soil or groundwater at over 700 of the approximately 1,300 Superfund hazardous waste sites. nih.gov

Most of the TCE released into the environment enters the atmosphere from industrial degreasing operations. epa.gov In the air, it has an estimated half-life of about seven days. nih.gov When released onto land or into water, TCE can evaporate into the air or seep through the soil into groundwater. clu-in.orghealth.state.mn.us Due to its chemical properties, it breaks down much more slowly in soil and water. clu-in.orgnih.gov The Agency for Toxic Substances and Disease Registry (ATSDR) reports that TCE is the most frequently reported organic contaminant in groundwater, with estimates suggesting that between 9% and 34% of drinking water supply sources in the U.S. may have some level of TCE contamination. epa.gov

This compound is classified as a volatile organic compound (VOC), which means it readily evaporates into the air at room temperature. epa.govlsschemicals.com This high volatility is a key factor in its environmental mobility. ewg.org Its physical and chemical properties, including a high vapor pressure and moderate water solubility, contribute to its widespread distribution in the environment. clu-in.org

As a VOC, TCE in the soil or groundwater can migrate upwards and intrude into buildings as a vapor, a process known as vapor intrusion. ewg.orghealth.state.mn.us This can lead to the contamination of indoor air, creating an additional route of human exposure. health.state.mn.us In the atmosphere, VOCs like TCE can participate in chemical reactions that contribute to the formation of ground-level ozone, a major component of smog. lsschemicals.com

Classification of this compound as a Group 1 Human Carcinogen

In 2012, the International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, upgraded its classification of this compound to Group 1, "carcinogenic to humans." oup.comnih.govwho.intiarc.frinchem.org This classification is reserved for agents for which there is sufficient evidence of carcinogenicity in humans. nih.gov The decision was based on a comprehensive evaluation of epidemiological, experimental animal, and mechanistic studies. nih.govnih.gov

The strongest evidence for the carcinogenicity of TCE comes from epidemiological studies that consistently show a causal association between TCE exposure and kidney cancer. cancer.govnih.govnih.gov Meta-analyses of occupational studies have quantitatively reinforced this link, demonstrating a statistically significant increased risk for kidney cancer among workers exposed to TCE. nih.govnih.gov For instance, a meta-analysis of cohort and case-control studies found a summary relative risk for kidney cancer of 1.32 for those with TCE exposure. nih.gov Another analysis focusing on studies with high potential for TCE exposure calculated a summary relative risk of 1.27 for kidney cancer, which increased to 1.58 in the highest exposure groups. nih.gov

In addition to the strong evidence for kidney cancer, there is also positive, though less consistent, evidence linking TCE exposure to an increased risk of non-Hodgkin lymphoma (NHL) and liver cancer. cancer.govnih.govnih.gov Meta-analyses have reported summary relative risk estimates for NHL and liver cancer to be 1.23 and 1.29, respectively. nih.gov However, the evidence for these cancers is considered more limited due to inconsistencies across studies and potential confounding factors. nih.govresearchgate.net

The classification is further supported by extensive animal and mechanistic data. nih.gov Studies in rodents have shown that TCE can induce tumors at multiple sites, including site-concordance for kidney and liver tumors observed in humans. who.intnih.gov Mechanistic research has identified plausible biological pathways for TCE's carcinogenicity. A key mechanism for kidney cancer involves the metabolism of TCE via the glutathione (B108866) (GSH) conjugation pathway, leading to the formation of the mutagenic metabolite S-dichlorovinyl-L-cysteine (DCVC), which is toxic to kidney cells. nih.govwho.int

Scope and Significance of Contemporary this compound Research

Following the classification of TCE as a known human carcinogen, contemporary research has continued to investigate its health effects with a broader scope, aiming to clarify mechanisms of toxicity and identify other potential health risks. The significance of this ongoing research lies in protecting public health by better understanding the risks associated with this widespread environmental contaminant. nih.gov

Key areas of current research include:

Mechanisms of Carcinogenesis: While the link to kidney cancer is well-established, research continues to explore the complex molecular mechanisms involved in TCE-induced cancers. nih.gov This includes studying genetic and epigenetic alterations, such as changes in DNA methylation, that may contribute to the development of cancer following TCE exposure. tandfonline.com Understanding these pathways is crucial for identifying biomarkers of susceptibility and effect.

Autoimmune Diseases: There is a growing body of evidence from both human and animal studies suggesting a link between TCE exposure and autoimmune diseases. nih.govdiabetesandenvironment.org Research has shown associations between TCE and conditions like systemic sclerosis (scleroderma) and systemic lupus erythematosus. diabetesandenvironment.orgresearchgate.net Current studies are focused on elucidating the immunological and inflammatory pathways that TCE and its metabolites may disrupt, leading to autoimmunity. tandfonline.comnih.gov

Neurotoxicity and Parkinson's Disease: A significant and emerging area of research is the association between TCE exposure and an increased risk of Parkinson's disease. nih.govtandfonline.com Epidemiological studies, including a notable study on twins, have found a substantially increased risk of developing Parkinson's disease after occupational exposure to TCE. nih.govnaturalhealthresearch.org Animal studies have shown that TCE can cause the selective degeneration of dopaminergic neurons, a key pathological feature of Parkinson's. tandfonline.combiorxiv.org This research is critical given the long latency period—often decades—between exposure and disease diagnosis. nih.govucsf.edu

Developmental and Reproductive Toxicity: The potential for TCE to cause harm during development is another major focus. rsc.org Studies have investigated links between gestational exposure to TCE and adverse outcomes like congenital heart defects. ct.govrsc.org Research in this area is significant for establishing protective guidelines for pregnant women and children, who may be more susceptible to the effects of the chemical. rsc.org Developmental immunotoxicity is also a concern, with studies indicating that early-life exposure can impact the immune system. nih.gov

The continued investigation into these diverse health endpoints is essential for informing public health policies, guiding remediation efforts at contaminated sites, and developing strategies to prevent exposure and mitigate the health risks posed by this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTXAVWGXDQKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

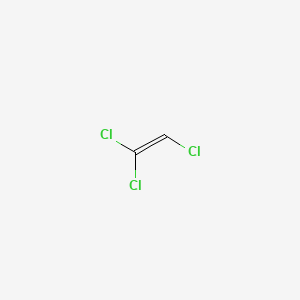

C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3, Array | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27275-39-4 | |

| Record name | Ethene, 1,1,2-trichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27275-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021383 | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor. | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), >200 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1% | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/93 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid | |

CAS No. |

79-01-6 | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethylene [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trichloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,1,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290YE8AR51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F | |

| Record name | TRICHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4680 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichloroethylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0081 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLOROETHYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/684 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0629.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Metabolic and Toxicological Pathways of Trichloroethylene

Biotransformation of Trichloroethylene (B50587)

TCE is a lipophilic compound that is readily absorbed and distributed throughout the body, with high concentrations accumulating in adipose tissue, brain, kidney, and liver. The majority of absorbed TCE is eliminated following metabolism. fishersci.seguidetopharmacology.org

The oxidative metabolism of TCE is primarily initiated by cytochrome P450 (CYP) enzymes, which act on the double bond of TCE to form an epoxide intermediate. This intermediate then undergoes further metabolism to yield various oxidative species. nih.govuni.luncats.io

Through the CYP-dependent oxidation pathway, TCE is metabolized into several key products, including chloral (B1216628) hydrate (B1144303) (CH), trichloroacetate (B1195264) (TCA), and dichloroacetate (B87207) (DCA). guidetopharmacology.orgnih.govncats.iouni.lunih.govresearchgate.netfishersci.at Chloral (trichloroacetaldehyde) is an intermediate that exists in rapid equilibrium with chloral hydrate. nih.govncats.io These metabolites, particularly TCA and DCA, are considered toxicologically significant and have been identified in the urine of exposed humans and experimental animals, demonstrating the active function of this metabolic pathway in vivo. guidetopharmacology.orgcaymanchem.comfishersci.caresearchgate.netfishersci.at

Table 1: Major Oxidative Metabolites of this compound

| Metabolite | Formation Site (Primary) | Identified Species |

| Chloral Hydrate (CH) | Liver, Kidney, Lungs | Humans, Rats, Mice nih.govncats.ionih.govresearchgate.net |

| Trichloroacetate (TCA) | Liver, Kidney | Humans, Rats, Mice caymanchem.comfishersci.cauni.luresearchgate.net |

| Dichloroacetate (DCA) | Liver, Kidney | Humans, Rats, Mice caymanchem.comfishersci.cauni.luresearchgate.net |

| Trichloroethanol (TCOH) | Liver | Humans, Rats, Mice fishersci.cauni.luchemspider.com |

Cytochrome P450 2E1 (CYP2E1) is recognized as a crucial and high-affinity enzyme in the oxidative metabolism of TCE. fishersci.seuni.luchemspider.comctdbase.orgnih.gov While CYP2E1 plays a major role, it is not the exclusive enzyme involved; other CYPs, such as CYP2F, CYP2B1, CYP1A1/2, and CYP2C11, can also contribute to TCE oxidation, especially at higher concentrations. fishersci.seuni.luncats.io Studies in CYP2E1 knockout mice have shown a significant reduction in the formation of oxidative metabolites like TCA, indicating CYP2E1's importance in liver and kidney metabolism. uni.luchemspider.comctdbase.org Interestingly, the absence of CYP2E1 can lead to an increase in the generation of glutathione (B108866) conjugates, suggesting a competitive relationship between the CYP-mediated oxidation and GSH conjugation pathways. uni.lu

Glutathione (GSH) Conjugation Pathway via Glutathione S-transferases (GSTs)

The second major metabolic pathway for TCE involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This pathway is particularly significant for the toxicity observed in the kidney. fishersci.secaymanchem.comfishersci.caresearchgate.netnih.gov

The GSH conjugation of TCE leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG) as an initial conjugate. caymanchem.comfishersci.canih.govnih.govuni.lunih.gov DCVG is subsequently processed through the mercapturic acid pathway, undergoing sequential enzymatic cleavages by gamma-glutamyltransferase and cysteinyl-glycine dipeptidase, to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.govuni.lunih.gov DCVC is considered a penultimate toxic metabolite and is further metabolized to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), which is excreted in urine. caymanchem.comfishersci.cauni.lu The bioactivation of TCE via this GSH conjugation pathway, particularly the formation of DCVC and its subsequent processing by renal cysteine conjugate beta-lyases, is believed to play a critical role in the nephrotoxic and nephrocarcinogenic effects observed in rats and humans. researchgate.netnih.govuni.lunih.gov

Table 2: Major Metabolites of this compound via GSH Conjugation Pathway

| Metabolite | Enzymes Involved | Role in Toxicity |

| S-(1,2-dichlorovinyl)glutathione (DCVG) | Glutathione S-transferases (GSTs) nih.govuni.lunih.gov | Initial conjugate, precursor to toxic metabolites caymanchem.comfishersci.ca |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Gamma-glutamyltransferase, Cysteinyl-glycine dipeptidase, Cysteine conjugate beta-lyase uni.lunih.gov | Penultimate toxic metabolite, nephrotoxic caymanchem.comresearchgate.netuni.lunih.gov |

| N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) | Cysteine conjugate N-acetyltransferase uni.lu | Excreted metabolite, indicates pathway activity fishersci.ca |

Mechanisms of this compound-Induced Organ Toxicity

The toxicity of this compound is not primarily due to the parent compound itself, but rather to the reactive intermediate biotransformation products generated during its metabolism. guidetopharmacology.orgcaymanchem.com Both the oxidative and glutathione conjugation pathways contribute to TCE-induced organ toxicity, with specific metabolites being associated with different target organs. fishersci.seresearchgate.net

Metabolites derived from the CYP-oxidation pathway, such as chloral hydrate, trichloroacetate, and dichloroacetate, have been linked to toxicity in the liver and lungs. guidetopharmacology.orgresearchgate.net For instance, trichloroacetate can act as a ligand to peroxisome proliferator-activated receptor alpha (PPARα), which may be associated with cell proliferation in the liver. uni.lu

In contrast, metabolites formed via the GSH conjugation pathway are predominantly associated with kidney toxicity. fishersci.sefishersci.caresearchgate.net The S-(1,2-dichlorovinyl)glutathione (DCVG) conjugate, when further processed, yields highly reactive species that are known to be mutagenic, particularly in the kidney where in situ metabolism occurs. caymanchem.comfishersci.cauni.lunih.gov Specifically, the metabolism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) by cysteine conjugate beta-lyase generates a reactive metabolite that is nephrotoxic and potentially nephrocarcinogenic. researchgate.netuni.lunih.gov Studies have shown DCVC to be cytotoxic to isolated human renal proximal tubule cells and capable of inducing renal necrosis in rats. caymanchem.com The variability in TCE metabolism across sexes, species, and individuals, influenced by genetic polymorphisms in key metabolizing enzymes, contributes to differences in metabolic profiles and susceptibility to organ-specific toxicity. fishersci.canih.gov

Neurotoxicity Pathways

This compound exerts profound effects on the nervous system, encompassing both acute Central Nervous System (CNS) depression and chronic neurodegenerative processes, notably contributing to Parkinson's disease pathogenesis.

Effects on Central Nervous System (CNS) Function

This compound is a well-established central nervous system depressant, with its effects varying based on the level and duration of exposure. Acute inhalation exposure to TCE vapors can initially manifest as an excitation phase, characterized by euphoria, giddiness, and restlessness. mims.comwikipedia.org This is typically followed by a depressive phase, where individuals may experience symptoms such as headache, nausea, dizziness, clumsiness, drowsiness, confusion, and lethargy. mims.comwikipedia.orgnih.govresearchgate.netwikipedia.orgfishersci.co.uk At elevated concentrations, TCE can induce anesthetic-like states, progressing to unconsciousness, respiratory depression, and, in severe instances, fatality. mims.comwikipedia.orgresearchgate.netwikipedia.orgfishersci.co.ukwikipedia.org The high blood solubility of TCE contributes to a slower onset of its anesthetic effects. researchgate.net

The neurotoxic mechanisms of TCE on the CNS are partly attributed to its action as a positive allosteric modulator of inhibitory GABAA and glycine (B1666218) receptors, which leads to generalized neuronal inhibition. researchgate.net Chronic or prolonged exposure to TCE has been associated with persistent neurological impairments, including fatigue, irritability, mood swings, and disturbances in mental function and memory. mims.comwikipedia.orgwikipedia.orgfishersci.co.uk Specific cranial nerve damage has also been reported, affecting the trigeminal nerve (leading to facial numbness, altered sensation, and reflex impairment), cranial nerve VII, and optic nerves, which can result in visual disturbances and impaired acoustic-motor function. mims.comnih.govfishersci.co.uknih.gov Furthermore, auditory impairment, changes in psychomotor function, and structural or functional alterations within the hippocampus have been observed. mims.comfishersci.co.uk Concurrent exposure to ethanol (B145695) can significantly impede TCE metabolism, leading to increased blood concentrations of TCE and an exacerbated CNS depressant effect. wikipedia.org

This compound-Mediated Contributions to Parkinson's Disease Pathogenesis

This compound has emerged as a significant environmental risk factor implicated in the pathogenesis of Parkinson's disease (PD), a progressive neurodegenerative condition characterized by the selective degeneration of dopaminergic neurons. researchgate.netwikipedia.orgnih.govwikipedia.orgwikipedia.orgfishersci.sewikipedia.orguni.luresearchgate.netfishersci.atwikidoc.orgfishersci.canih.gov The evidence linking TCE to PD includes observational case studies, epidemiological investigations (such as a reported 500% increased risk in some occupational exposures and a 70% higher risk among veterans exposed to contaminated water at Camp Lejeune), and extensive animal research. wikipedia.orgnih.govwikipedia.orgfishersci.sewikipedia.orgresearchgate.net TCE's lipophilic nature allows it to readily cross the blood-brain barrier and distribute efficiently within brain tissues. wikipedia.orgwikipedia.orgfishersci.senih.gov Inhalation is considered the primary route of human exposure, and this pathway can lead to more potent neurodegeneration at lower doses compared to ingestion, as it bypasses initial hepatic metabolism. wikipedia.orgnih.gov

Several key molecular and cellular mechanisms contribute to TCE's role in PD pathogenesis:

Mitochondrial Dysfunction: TCE and its metabolites, including TaClo, are recognized mitochondrial toxicants. wikipedia.orgfishersci.sefishersci.atwikidoc.orgfishersci.cafishersci.sefishersci.ca They specifically inhibit mitochondrial complex I activity, a crucial component of the electron transport chain, leading to impaired cellular energy production. wikipedia.orgfishersci.atfishersci.cafishersci.se This mitochondrial impairment is particularly detrimental to dopaminergic neurons, which are highly susceptible to such neurotoxicants, including MPTP and rotenone. wikipedia.org

Selective Dopaminergic Neurodegeneration: Animal studies consistently demonstrate that TCE exposure induces the selective loss of dopamine-producing neurons in the substantia nigra pars compacta and their axonal projections in the nigrostriatal tract. This is a hallmark neuropathological feature observed in human PD. wikipedia.orgnih.govwikipedia.orgfishersci.sefishersci.atfishersci.canih.govfishersci.ca

Neuroinflammation: Exposure to TCE has been shown to induce neuroinflammation, characterized by microglial activation, within the substantia nigra of exposed rodents. wikipedia.orgnih.govwikipedia.orgeasychem.org

Alpha-synuclein (B15492655) Accumulation: PD-related neuropathology, such as the phosphorylation and accumulation of alpha-synuclein (pSer129-αSyn), a protein central to PD pathology, has been observed in the substantia nigra of exposed rats and mice. wikipedia.orgnih.govwikipedia.orgresearchgate.netfishersci.atfishersci.ca

LRRK2 Kinase Activation: TCE exposure has been demonstrated to activate leucine (B10760876) rich repeat kinase 2 (LRRK2) in the brain. Mutations in LRRK2 are the most common genetic cause of familial and sporadic PD, and TCE-induced activation of this enzyme can precede significant dopaminergic neurodegeneration. wikipedia.orgnih.govfishersci.ca

Oxidative Stress: Elevated levels of oxidative stress are consistently reported following TCE exposure, contributing to neuronal damage and dysfunction. nih.govresearchgate.netwikidoc.orgfishersci.caeasychem.orgciteab.comciteab.com

Impaired Neurogenesis and Epigenetic Changes: TCE can negatively impact neural proliferation and differentiation in neuroprogenitor cells, leading to disturbances in cell viability and increased apoptosis. citeab.comciteab.com Additionally, global DNA hypomethylation and other epigenetic alterations have been observed. citeab.comciteab.com

The substantial latency period, often spanning decades, between TCE exposure and the clinical manifestation of PD symptoms, presents a challenge in establishing direct causality in human populations. fishersci.seresearchgate.net However, the interplay between TCE exposure and genetic predispositions, such as mutations in LRRK2, is increasingly recognized as a crucial factor influencing an individual's risk of developing PD. wikipedia.orgnih.govfishersci.sefishersci.ca

Table 1: Key Findings in Animal Models of TCE-Induced Parkinson's Disease Pathogenesis

| Animal Model | Exposure Details | Key Neuropathological Findings | References |

| OF1 mice | 400 mg/kg TCE, 5 days/week for 4 weeks | Dopaminergic neurodegeneration in the substantia nigra. | wikipedia.org |

| Fisher 344 rats | 1000 mg/kg TCE, 5 days/week for 6 weeks | Mitochondrial complex I activity inhibition in substantia nigra; dopaminergic neurodegeneration in nigrostriatal tract. | wikipedia.org |

| Rats and mice | 200–1000 mg/kg TCE over chronic periods (6 weeks to 8 months) | Neuroinflammation and α-synuclein phosphorylation and accumulation in the substantia nigra. | wikipedia.org |

| Rodents (rats, mice) | Low-dose inhalation (50-100 ppm TCE) over 8-12 weeks | Significant degeneration of nigrostriatal dopaminergic neurons; accumulation of pSer129-αSyn; microglial activation in substantia nigra; motor and gait impairments. | wikipedia.orgnih.gov |

| Aged rats | 200 mg/kg TCE (chronic, systemic) | LRRK2 kinase activation in nigrostriatal tract (prior to neurodegeneration); significant dopaminergic lesion; elevated oxidative stress; endolysosomal dysfunction; α-synuclein accumulation. | nih.govfishersci.ca |

| Rat neuroprogenitor cells (in vitro) | 0.25 μM TCE | Decreased neural proliferation and differentiation; decreased viability; increased apoptosis. | citeab.comciteab.com |

Cardiovascular Toxicity Mechanisms

This compound's impact on the cardiovascular system is most pronounced during developmental stages, leading to specific congenital defects and interfering with critical cardiac processes.

Developmental Cardiotoxicity and Congenital Heart Defects

While the heart and cardiovascular system are not considered primary targets for acute TCE-induced toxicity in the same manner as the liver or kidneys, acute high-level inhalation exposures have been linked to cardiac arrhythmias and, in severe cases, death. nih.govwikipedia.org The most consistent and significant cardiovascular effects of TCE are observed during development, leading to developmental cardiotoxicity and congenital heart defects (CHDs). nih.govresearchgate.netwikipedia.orgfishersci.co.uknih.govwikipedia.orgwikipedia.orgwikidoc.orgfishersci.co.ukfishersci.cawikidata.org

Epidemiological studies suggest an association between maternal exposure to TCE, particularly through contaminated drinking water or vapor intrusion, and an increased risk of CHDs in offspring. nih.govresearchgate.netwikipedia.orgnih.govwikipedia.orgciteab.comwikidoc.orgfishersci.co.ukfishersci.cawikidata.orgsigmaaldrich.com The types of defects most frequently reported in both human and animal studies include septal defects (e.g., interventricular septal defects), valvular malformations, and conotruncal defects. mims.comwikipedia.orgnih.govnih.govwikidata.orgsigmaaldrich.com Animal models, including rats, chick embryos, and zebrafish, consistently demonstrate TCE's ability to induce cardiac malformations, with some studies showing effects at environmentally relevant concentrations. mims.comwikipedia.orgnih.govresearchgate.netfishersci.co.ukwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidoc.orgciteab.comwikidoc.orgfishersci.co.ukfishersci.cawikidata.org The period of greatest vulnerability for cardiac development is typically during weeks 3 to 6 of fetal development. mims.com

Interference with Cell Functions, Hormones, and Gene Activity in Cardiac Development

The precise mechanisms by which TCE causes developmental cardiotoxicity are still being elucidated, but research points to interference with critical cellular functions, hormonal pathways, and gene activity during cardiac development. nih.govwikipedia.org Key mechanistic insights include:

Disruption of Epithelial-Mesenchymal Transition (EMT): TCE can perturb EMT, a fundamental biological process essential for the formation of heart valves and septa. This interference manifests as inhibition of endothelial cell-cell separation and early mesenchymal cell formation. wikipedia.orgnih.govwikidoc.org

Calcium Homeostasis Dysregulation: TCE significantly disrupts the ability of cardiac myocytes to regulate intracellular calcium (Ca2+) fluxes. It alters the expression of genes encoding proteins crucial for calcium handling, such as Sarcoendoplasmic Reticulum Ca2+-ATPase (Serca2a) and Ryanodine Receptor isoform 2 (Ryr2). This leads to an altered Ca2+ response to natural agonists, affecting cardiac cell physiology and signal transduction, which can contribute to morphological defects. mims.comwikipedia.orgeasychem.orgsigmaaldrich.com

Altered Gene Expression: TCE influences the expression of various genes critical for cardiac development. Studies have identified altered expression of transcription factors like Hepatocyte Nuclear Factor 4-alpha (HNF4α), as well as other genes such as TRAF6 and CYP2C45. mims.comwikipedia.orgciteab.comsigmaaldrich.com This interference with gene activity can suppress normal cardiac organ growth or lead to structural abnormalities. wikipedia.org

Hormonal Interference: TCE has been shown to interfere with hormones essential for proper growth and development, which can indirectly impact cardiac development. wikipedia.org

Role of Metabolites: Oxidative metabolites of TCE, particularly trichloroacetic acid (TCA) and dichloroacetic acid (DCA), have been specifically associated with cardiac malformations and may exhibit greater cardiotoxicity than the parent compound. mims.comnih.govresearchgate.netwikidoc.org Early in embryonic development, cardiac-specific enzyme systems may metabolize TCE, producing these toxic metabolites that contribute to adverse cardiac effects. mims.com